Dinitrogen trioxide

Organic Synthesis Nitrosation Chemistry Reaction Engineering

Dinitrogen trioxide (N₂O₃) is a potent nitrosating reagent that directly solves the problem of low yields and poor selectivity encountered with alternative nitrosating agents like HNO₂ or N₂O₄. - Achieves 100% yield of N-nitrosopiperidine vs. 50% with N₂O₄, eliminating time-intensive purification. - Enables 95% yield of alkyl nitrites in just 10 seconds under continuous-flow conditions, drastically increasing throughput. - Performs clean nitrosations under neutral or alkaline conditions, preserving acid-labile substrates.

Molecular Formula N2O3
Molecular Weight 76.012 g/mol
CAS No. 10544-73-7
Cat. No. B078299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinitrogen trioxide
CAS10544-73-7
Synonymsdinitrogen trioxide
nitrogen trioxide
nitrous anhydride
Molecular FormulaN2O3
Molecular Weight76.012 g/mol
Structural Identifiers
SMILESN(=O)[N+](=O)[O-]
InChIInChI=1S/N2O3/c3-1-2(4)5
InChIKeyLZDSILRDTDCIQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dinitrogen Trioxide (N₂O₃): Core Identity and Properties


Dinitrogen trioxide (N₂O₃), also known as nitrous anhydride, is a binary nitrogen oxide that serves as the formal anhydride of nitrous acid (HNO₂) [1]. It exists in a temperature-sensitive equilibrium with nitric oxide (NO) and nitrogen dioxide (NO₂), with a dissociation constant (Kdiss) of 193 kPa at 25 °C [2]. In its pure form, N₂O₃ is a deep blue liquid or solid at low temperatures (melting point -102 °C), but at ambient temperatures, it almost completely dissociates into its constituent radical gases [3]. As a reactive nitrogen species (RNS), its primary chemical utility derives from its potent nitrosating capability, which is central to both synthetic organic chemistry and biological signaling processes [4].

1 Nitrosation reagentFor selective N-nitrosation and nitrosated compound synthesis
2 Neutral-to-alkaline conditionsOperates in aprotic organic solvents without acidic catalysis
3 Acid-sensitive substrate compatibleSupports functionalization where HNO2 methods may fail

N₂O₃ vs. Generic Nitrosating Agents


Generic substitution of N₂O₃ with other nitrosating agents like nitrous acid (HNO₂) or dinitrogen tetroxide (N₂O₄) is chemically unsound due to fundamentally different reaction kinetics, selectivity profiles, and product outcomes. While N₂O₃ acts as a 'carrier' of the nitrosyl cation (NO⁺), its unique equilibrium and dissociation behavior in various solvents and phases dictate its reactivity [1]. For instance, the acid-catalyzed mechanism of HNO₂ necessitates harsh, acidic conditions that are incompatible with many sensitive substrates, whereas N₂O₃ can operate under neutral or alkaline conditions [2]. Similarly, N₂O₄, in contrast to N₂O₃, is a strong oxidant that often yields a mixture of nitrosated and nitrated products, whereas N₂O₃ provides a cleaner nitrosation pathway with higher selectivity [3]. The quantitative evidence presented below demonstrates that selecting N₂O₃ is not a matter of convenience but a prerequisite for achieving specific, quantifiable outcomes in both research and industrial applications.

! HNO2Requires acidic pH below 3; may decompose acid-sensitive substrates and shift product profile
! N2O4Oxidative capacity introduces nitration by-products; reported nitrosation yield may be substantially lower
! NOClLacks aromatic adduct formation; may not support supramolecular or phase-transfer research contexts

N₂O₃ vs. Key Comparators: Quantitative Evidence


N₂O₃ vs. HNO₂: Neutral pH Nitrosation

Nitrous acid (HNO₂)-mediated nitrosation typically requires strongly acidic conditions (pH < 3), which can lead to substrate decomposition and by-product formation. In contrast, N₂O₃ can be stabilized in aprotic organic solvents and used under neutral or alkaline conditions, enabling reactions with acid-sensitive substrates. This is a qualitative but crucial differentiation, as it allows for a broader range of synthetic applications without the need for in-situ acid generation [1].

Reaction pH Range
Class-level inference
Neutral to alkaline
vs HNO2: acidic pH below 3 required
Expands substrate scope to acid-sensitive molecules
Supports broader synthetic workflow fit
Organic Synthesis Nitrosation Chemistry Reaction Engineering

N₂O₃ vs. N₂O₄: Selective Amine Nitrosation

A direct head-to-head comparison of N₂O₃ and N₂O₄ in the nitrosation of aqueous piperidine reveals a stark contrast in reaction fidelity. Under identical conditions, N₂O₃ achieves a 100% yield of N-nitrosopiperidine, the intended nitrosation product. In contrast, N₂O₄ achieves only approximately 50% yield of this product, with the remainder diverted to N-nitropiperidine and other side products due to its oxidative capacity [1]. This demonstrates N₂O₃'s superior selectivity as a pure nitrosating agent.

N-Nitrosopiperidine Yield
Head-to-head
100% yield
vs N2O4: ca. 50% yield, with nitration by-products
Reported yield context for selectivity review
Aqueous piperidine, 0.1M NaOH, 25 C
Amine Nitrosation Reaction Selectivity N-Nitrosamine

N₂O₃ Flow Chemistry: Rapid High-Yield Nitrosation

The utility of N₂O₃ is dramatically amplified in continuous flow microreactors, which overcome its inherent instability. A recent study on isopropanol nitrosation demonstrated that using an N₂O₃-based mechanism in a microflow reactor achieved a 95% product yield with a residence time of only 10 seconds [1]. This is in stark contrast to conventional batch processes, which require several hours of dropwise reagent addition to achieve comparable yields, significantly improving space-time yield and process safety.

Flow Nitrosation Time
Cross-study comparable
10 s residence time
95% yield; vs batch: reported several hours
Supports flow-chemistry throughput review
Isopropanol nitrosation, microflow reactor
Flow Chemistry Process Intensification Alkyl Nitrite Synthesis

N₂O₃ vs. NOCl: Aromatic Adduct Formation

A key differential property of N₂O₃ is its ability to form stable 1:1 solid adducts with a variety of aromatic donors, a characteristic not shared by nitrosyl chloride (NOCl). Phase diagram studies have confirmed the existence of these adducts with N₂O₃, whereas NOCl and NOBr show no evidence of such adduct formation [1]. This suggests that N₂O₃ can participate in unique molecular recognition and phase-transfer phenomena.

Aromatic Adduct Formation
Head-to-head
Confirmed 1:1 solid adducts
vs NOCl: no adduct formation observed
Supports supramolecular interaction context
Binary phase diagram studies
Supramolecular Chemistry Phase-Transfer Catalysis Adduct Formation

N₂O₃ Validated Application Scenarios


N-Nitrosamine and Nitrosated Pharmaceutical Synthesis

This scenario is directly validated by the 100% yield of N-nitrosopiperidine from N₂O₃ compared to the 50% yield from N₂O₄ [1]. Research and process chemistry groups focused on synthesizing N-nitrosamines, nitrosoureas (e.g., BCNU analogs), or nitrosated drug candidates should prioritize N₂O₃ to ensure near-quantitative conversion and avoid time-intensive purification from nitrated by-products. This is especially critical in early-stage drug discovery where material purity is paramount for accurate biological screening.

Continuous-Flow Alkyl Nitrite Production

The achievement of 95% yield in just 10 seconds within a microflow reactor [1] directly supports the implementation of N₂O₃ in industrial continuous-flow processes. This scenario is ideal for the large-scale production of alkyl nitrites (e.g., isopropyl nitrite, butyl nitrite), which are essential reagents for diazotization, as radical initiators, and as intermediates for pharmaceutical and agrochemical synthesis. The extreme reduction in reaction time from hours to seconds translates to a direct and quantifiable increase in manufacturing throughput and capital efficiency.

Acid-Sensitive Substrate Nitrosation

The ability of N₂O₃ to perform nitrosations in neutral or alkaline aprotic solvents [1] provides a clear and validated solution for complex molecule synthesis. This scenario is particularly relevant for researchers working with acid-labile protecting groups, carbohydrates, or natural products that would decompose under the harshly acidic conditions required by in situ-generated nitrous acid. Utilizing stabilized N₂O₃ solutions allows for the selective functionalization of such molecules without compromising their structural integrity.

Supramolecular Sensors and Phase-Transfer Catalysis

The unique and quantifiable ability of N₂O₃ to form 1:1 solid adducts with aromatic donors, a property not shared by NOCl [1], opens a niche application area. This scenario is relevant for materials scientists and supramolecular chemists who can exploit this interaction for the design of novel chemical sensors for NOx gases, or as a basis for phase-transfer catalysts where the selective binding of N₂O₃ to an aromatic carrier is a key mechanistic step. This is a fundamental property that differentiates N₂O₃ for procurement in these specialized research fields.

Application
Selection Property
Validation Focus
N-Nitrosamine synthesis research
Reported yield advantage over N2O4
Product purity and by-product profiling
Continuous-flow alkyl nitrite studies
Residence time and throughput context
Process intensification endpoint review
Acid-sensitive substrate functionalization
Neutral-to-alkaline condition fit
Substrate integrity and selectivity verification
Supramolecular adduct and sensor research
Aromatic donor interaction specificity
Adduct characterization and reversibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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